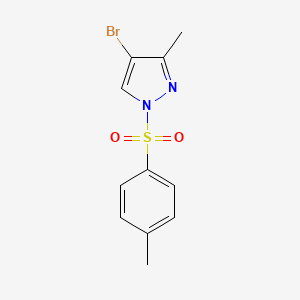
3-Hydroxy-2-methyl-1-(2-(pyrrolidin-1-yl)ethyl)pyridin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-2-methyl-1-(2-(pyrrolidin-1-yl)ethyl)pyridin-4(1H)-one is a synthetic organic compound that belongs to the class of pyridinones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-methyl-1-(2-(pyrrolidin-1-yl)ethyl)pyridin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyridine and pyrrolidine.
Reaction Steps:
Reaction Conditions: These reactions typically require specific catalysts, solvents, and temperature conditions to proceed efficiently.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
3-Hydroxy-2-methyl-1-(2-(pyrrolidin-1-yl)ethyl)pyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyridine ring or the hydroxyl group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while substitution could introduce various functional groups onto the pyridine ring.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 3-Hydroxy-2-methyl-1-(2-(pyrrolidin-1-yl)ethyl)pyridin-4(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate biological pathways by binding to these targets, leading to various physiological effects.
類似化合物との比較
Similar Compounds
3-Hydroxy-2-methylpyridin-4(1H)-one: Lacks the pyrrolidin-1-yl group.
2-Methyl-1-(2-(pyrrolidin-1-yl)ethyl)pyridin-4(1H)-one: Lacks the hydroxyl group.
Uniqueness
3-Hydroxy-2-methyl-1-(2-(pyrrolidin-1-yl)ethyl)pyridin-4(1H)-one is unique due to the presence of both the hydroxyl group and the pyrrolidin-1-yl group. This combination may confer distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C12H18N2O2 |
|---|---|
分子量 |
222.28 g/mol |
IUPAC名 |
3-hydroxy-2-methyl-1-(2-pyrrolidin-1-ylethyl)pyridin-4-one |
InChI |
InChI=1S/C12H18N2O2/c1-10-12(16)11(15)4-7-14(10)9-8-13-5-2-3-6-13/h4,7,16H,2-3,5-6,8-9H2,1H3 |
InChIキー |
NCRWGPVJLJVQET-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C=CN1CCN2CCCC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-4-ethoxybenzo[d]oxazole](/img/structure/B12864953.png)
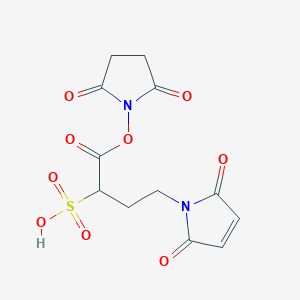

![tert-Butyl 5-fluoro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12864969.png)
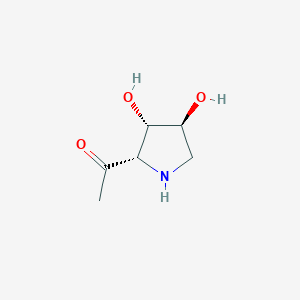
![1H-Thieno[3,4-d]imidazole-4-pentanoic acid, hexahydro-2-oxo-, 2-[(2,3,4,5,6-pentafluorophenyl)methylene]hydrazide, (3aR,4S,6aS)-rel-](/img/structure/B12864991.png)
![2-Acetylbenzo[d]oxazole-6-carbaldehyde](/img/structure/B12865000.png)
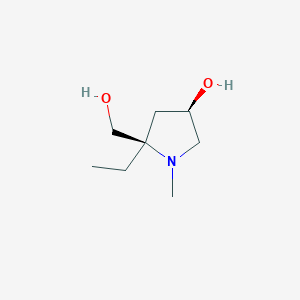
![4-(Difluoromethyl)benzo[d]oxazole-2-thiol](/img/structure/B12865014.png)
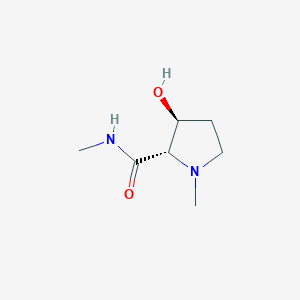
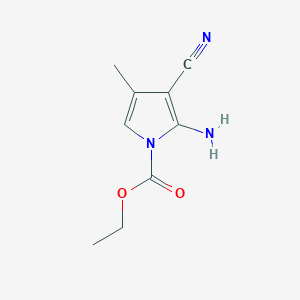
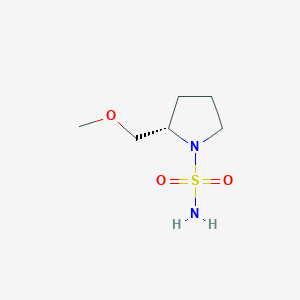
![6-(Chloromethyl)-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-7-amine](/img/structure/B12865026.png)
